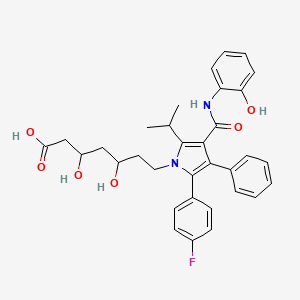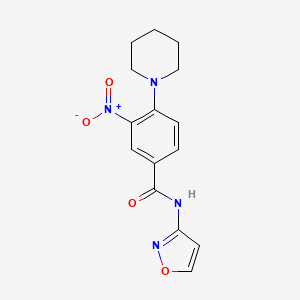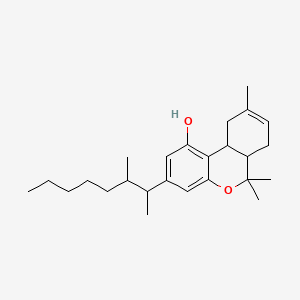![molecular formula C16H17NO4 B1231799 (17S,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol](/img/structure/B1231799.png)
(17S,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LSM-6387 is an alkaloid.
Scientific Research Applications
Structural Analysis and Characterization
- Naphthoquinones : A study on a novel naphthoquinone, isolated from Stereospermum personatum, discusses its structural properties. Such compounds are typically investigated for their potential biological activities (Ravikumar et al., 2005).
- Macrocyclic Compounds : Research on novel tetrazole-containing macrocycles highlights the importance of structural studies in understanding the potential applications of complex organic molecules (Zubarev et al., 2001).
- Metallophthalocyanines : The synthesis and characterization of metal-free and metal-containing derivatives of a symmetrically tetrasubstituted phthalocyanine are discussed, demonstrating the relevance of such studies in materials science (Yildiz & Gök, 1998).
Chemical Synthesis and Applications
- Ligand Synthesis : Studies on the synthesis of large macrocyclic ligands and their complex formation with metal ions indicate potential applications in coordination chemistry and metal ion extraction (Wade et al., 1990).
- Crown Ethers : The preparation of bicyclic crown ethers containing amide groups and their coordination with metal ions points towards applications in selective ion transport and sensing (Kumagai & Akabori, 1989).
Potential Biomedical Applications
- Aziridinomitosenes : Research on aziridinomitosenes by anionic cyclization, with a focus on kinetic deuterium isotope effects, may have implications in the development of new pharmacological agents (Vedejs & Little, 2002).
properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(17S,18S)-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraene-17,18-diol |
InChI |
InChI=1S/C16H17NO4/c18-11-3-8-1-2-17-6-9-4-12-13(21-7-20-12)5-10(9)14(15(8)17)16(11)19/h3-5,11,14-16,18-19H,1-2,6-7H2/t11-,14?,15?,16+/m0/s1 |
InChI Key |
XGVJWXAYKUHDOO-IWNGFBJFSA-N |
Isomeric SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=C[C@@H]([C@H]5O)O)OCO4 |
Canonical SMILES |
C1CN2CC3=CC4=C(C=C3C5C2C1=CC(C5O)O)OCO4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-chloro-N-[3-(3-methyl-1-piperidinyl)-1,4-dioxo-2-naphthalenyl]benzenesulfonamide](/img/structure/B1231722.png)
![N-[1-(cyclohexylamino)-2-methyl-1-oxobutan-2-yl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1231725.png)
![1-[3-(Dimethylamino)propyl]-3-ethylurea](/img/structure/B1231729.png)
![1-(2-Fluorophenyl)-3-[[1-[(2-methylphenyl)methyl]-2-oxo-3-indolylidene]amino]thiourea](/img/structure/B1231733.png)
![2-[4-(2,5-Diphenyl-3,4-dihydropyrazol-3-yl)-2-methoxyphenoxy]acetic acid](/img/structure/B1231734.png)
![2-Bromo-6-[1,4-dioxa-8-azaspiro[4.5]decan-8-yl(oxo)methyl]-11-pyrido[2,1-b]quinazolinone](/img/structure/B1231736.png)


![4-[[3-(Diethylamino)propylamino]methylidene]-2-(2,6-dimethylphenyl)isoquinoline-1,3-dione](/img/structure/B1231739.png)
![3-ethyl-4-oxo-1-phthalazinecarboxylic acid [2-(1H-indol-3-yl)-2-oxoethyl] ester](/img/structure/B1231742.png)

![1-[(2-Hydroxyphenyl)methylideneamino]-3-[[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B1231745.png)